5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one

Physicochemical characterisation Density Thermal stability

5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one (CAS 6066-51-9) is a fully substituted 2(5H)-furanone (butenolide) belonging to the class of cyclic enol-lactones. Its molecular structure features a 5-ethyl-5-hydroxy motif together with 3,4-dimethyl substitution on the furanone ring.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 6066-51-9
Cat. No. B12789892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one
CAS6066-51-9
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCC1(C(=C(C(=O)O1)C)C)O
InChIInChI=1S/C8H12O3/c1-4-8(10)6(3)5(2)7(9)11-8/h10H,4H2,1-3H3
InChIKeyISOURFBLKNJFCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one (CAS 6066-51-9) – Procurement-Relevant Chemical Identity and Physicochemical Baseline


5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one (CAS 6066-51-9) is a fully substituted 2(5H)-furanone (butenolide) belonging to the class of cyclic enol-lactones. Its molecular structure features a 5-ethyl-5-hydroxy motif together with 3,4-dimethyl substitution on the furanone ring [1]. The compound has a molecular formula of C8H12O3, a molecular weight of 156.18 g·mol⁻¹, a density of 1.127 g·cm⁻³, a boiling point of 306.9 °C (760 mmHg), and a flash point of 137.4 °C . It possesses one hydrogen-bond donor (the 5-OH) and three hydrogen-bond acceptors, which influence solubility, reactivity, and formulation behaviour.

Why a Simple ‘Furanone’ Cannot Substitute 5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one in Scientific or Industrial Use


The 2(5H)-furanone scaffold is exceptionally sensitive to substitution pattern: the number, position, and nature of alkyl and hydroxy groups govern volatility, aroma character, hydrogen-bonding capacity, and metabolic stability [1]. For example, the well-known flavour compound sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) exhibits a caramel-like odour at low concentrations, whereas its regioisomer 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone delivers a maple–fenugreek note. The target molecule simultaneously bears a tertiary 5-hydroxy group and a 5-ethyl substituent, a combination that is absent from almost all commercially available furanone flavourants. This unique arrangement alters the molecule’s hydrophobicity (predicted logP increase by ~0.5–0.8 vs the 5-H or 5-methyl analogs [1]) and can shift both the odour detection threshold and the volatility profile – two critical parameters for sensory applications. Consequently, generic ‘furanone’ or ‘hydroxyfuranone’ materials cannot be used as drop-in replacements without risking failure of the intended performance specification.

Head-to-Head and Cross-Study Quantitative Differentiation of 5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one vs. Closest Analogs


Physicochemical Differentiation: Density and Thermal Stability vs. 5-Hydroxy-3,4-dimethylfuran-2(5H)-one

The target compound exhibits a density of 1.127 g·cm⁻³ and a boiling point of 306.9 °C (760 mmHg) . In contrast, its closest structural analogue lacking the 5-ethyl group, 5-hydroxy-3,4-dimethylfuran-2(5H)-one (CAS 1575-54-8), has a reported density of 1.20 g·cm⁻³ and a boiling point of approximately 250–260 °C (extrapolated from reduced-pressure data) [1]. The ~0.07 g·cm⁻³ lower density and ~50 °C higher boiling point reflect the lengthened alkyl chain and increased molecular weight, which directly influence formulation behaviour in flavour delivery systems and separation processes.

Physicochemical characterisation Density Thermal stability Flavour chemistry

Hydrogen-Bonding Architecture: Donor–Acceptor Ratio Differentiates Reactivity from 5-Ethyl-3,4-dimethylfuran-2(5H)-one

The target molecule carries one hydrogen-bond donor (5-OH) and three hydrogen-bond acceptors (lactone carbonyl, ring oxygen, 5-OH oxygen) . Its des-hydroxy analogue, 5-ethyl-3,4-dimethylfuran-2(5H)-one (CAS 79379-60-5), lacks the hydroxyl group and therefore exhibits zero H-bond donor capacity while retaining only two acceptors . This difference fundamentally alters aqueous solubility (predicted LogSw ≈ −0.7 for the hydroxy compound vs ≈ −1.2 for the non-hydroxy analogue) and enables derivatisation reactions such as esterification, etherification, or glycosylation that are impossible for the non-hydroxy analog.

Hydrogen bonding Reactivity Lactone chemistry Solubility

Rotatable Bond Constraint: Conformational Rigidity Advantage Over 5-Pentyl Homologs

The 5-ethyl substituent introduces only one freely rotating C–C bond, whereas the 5-pentyl analogue (5-hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one, CAS 6067-11-4) contains four aliphatic rotatable bonds . This reduced conformational entropy can translate into higher binding affinity in receptor-based assays (estimated ΔΔG ≈ −0.4 to −0.8 kcal·mol⁻¹ based on restrained rotor counts) and more predictable sensory character [1]. In food flavouring, tighter conformational control often correlates with narrower, more consistent odour qualities across formulations.

Conformational analysis Ligand binding Flavour release Molecular mechanics

Prioritised Application Scenarios for 5-Ethyl-5-hydroxy-3,4-dimethylfuran-2(5H)-one (CAS 6066-51-9)


High-Temperature Process Flavour Formulations Requiring Controlled Volatility

Formulators designing heat-processed flavours (baked goods, extruded snacks, retorted sauces) can utilise the compound’s elevated boiling point (306.9 °C) and moderate flash point (137.4 °C) to deliver stable flavour intensity throughout manufacturing. The 5-hydroxy group permits reversible binding to food matrices (e.g., via hydrogen bonding to starch or protein), enabling gradual flavour release during consumption [1].

Chiral Pool and Derivatisation Scaffold for Medicinal Chemistry

The tertiary 5-hydroxy group serves as a chiral handle for enantioselective synthesis. The compound can be esterified, etherified, or sulphonated to generate libraries of 5-substituted furanones for structure–activity relationship (SAR) studies targeting anti-inflammatory or antimicrobial pathways. Its single rotatable bond facilitates crystallisation and X-ray structural determination [2].

Analytical Reference Standard for Furanone Quantification in Complex Matrices

Owing to its unique molecular weight (156.18 g·mol⁻¹) and distinct retention index relative to commonly occurring furanones (e.g., sotolon, maple furanone, HEMF), the compound is proposed as a chromatographic reference standard for multi-analyte GC-MS or LC-MS/MS methods designed to quantify furanone flavourants in beverages and dairy products [3].

Precursor for Water-Soluble Biodegradable Polymers and Conjugates

The combination of a lactone ring susceptible to ring-opening polymerisation and a free hydroxyl group for post-polymerisation functionalisation enables the synthesis of amphiphilic block copolymers or drug–polymer conjugates. The predicted aqueous solubility advantage over non-hydroxylated furanones facilitates emulsion polymerisation in aqueous media [4].

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